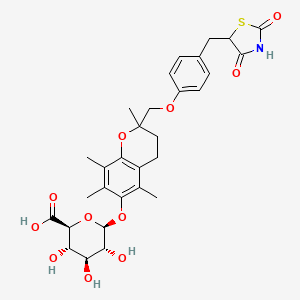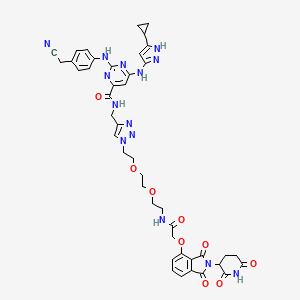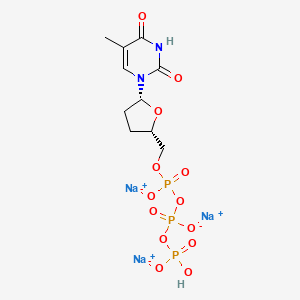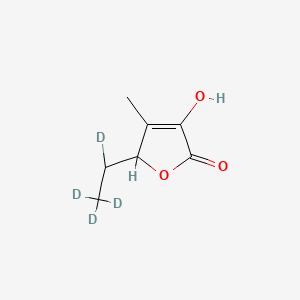
Amphotericin B-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amphotericin B-13C6 is a polyene antifungal agent that is labeled with carbon-13 isotopes. It is derived from Streptomyces nodosus and is used primarily in scientific research to study the pharmacokinetics and metabolism of Amphotericin B. This compound is known for its broad-spectrum antifungal activity and is particularly effective against a variety of fungal pathogens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amphotericin B-13C6 is synthesized by incorporating carbon-13 isotopes into the Amphotericin B molecule. The primary method involves the fermentation of Streptomyces nodosus in a medium enriched with carbon-13 labeled substrates. This process ensures that the resulting Amphotericin B contains the desired isotopic label .
Industrial Production Methods
The industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation conditions are optimized to maximize the yield of Amphotericin B while ensuring the incorporation of carbon-13 isotopes. Key factors include the composition of the fermentation medium, temperature, pH, and oxygen levels .
Analyse Des Réactions Chimiques
Types of Reactions
Amphotericin B-13C6 undergoes several types of chemical reactions, including:
Oxidation: Amphotericin B can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the double bonds in the polyene structure.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of Amphotericin B that retain or enhance its antifungal properties. These derivatives are often used to study the structure-activity relationship of the compound .
Applications De Recherche Scientifique
Amphotericin B-13C6 is widely used in scientific research due to its labeled isotopes, which allow for detailed studies of its pharmacokinetics and metabolism. Its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and pathways.
Biology: Helps in understanding the interaction of Amphotericin B with cellular components.
Medicine: Used in the development of new antifungal therapies and in studying drug resistance.
Industry: Employed in the production of labeled compounds for research and development
Mécanisme D'action
Amphotericin B-13C6 exerts its antifungal effects by binding irreversibly to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores that allow the leakage of intracellular components, ultimately causing cell death. The molecular targets include ergosterol and other sterols in the fungal cell membrane .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphotericin B: The non-labeled version of Amphotericin B.
Amphotericin B lipid complex: A lipid-associated formulation designed to reduce toxicity.
Liposomal Amphotericin B: Another lipid-based formulation with improved pharmacokinetics.
Amphotericin B colloidal dispersion: A formulation aimed at reducing infusion-related reactions.
Uniqueness
Amphotericin B-13C6 is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in research studies. This isotopic labeling provides a significant advantage in studying the pharmacokinetics, metabolism, and mechanism of action of Amphotericin B, making it an invaluable tool in scientific research .
Propriétés
Formule moléculaire |
C47H73NO17 |
|---|---|
Poids moléculaire |
930.0 g/mol |
Nom IUPAC |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(113C)methyl(2,3,4,5,6-13C5)oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1/i4+1,30+1,41+1,43+1,44+1,46+1 |
Clé InChI |
APKFDSVGJQXUKY-KMXRAAAGSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[13C@H]3[13C@H]([13C@H]([13C@@H]([13C@H](O3)[13CH3])O)N)O |
SMILES canonique |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


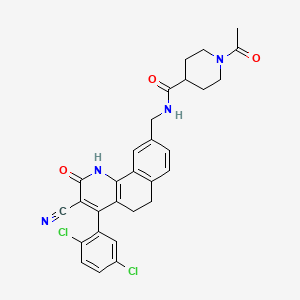
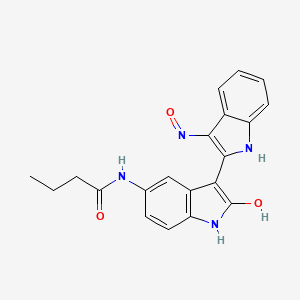
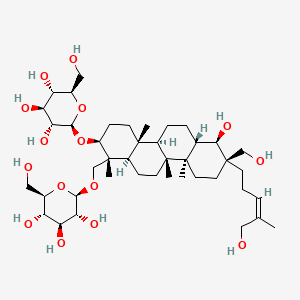
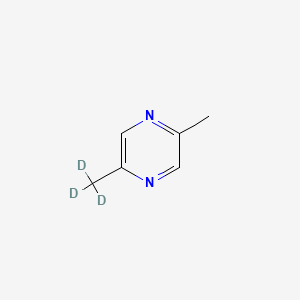
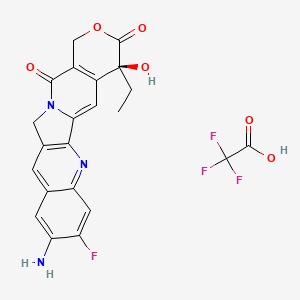
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
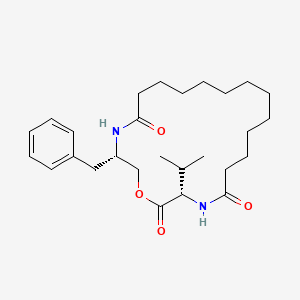
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)
